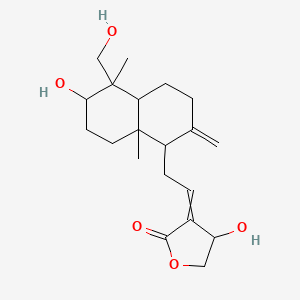

Andropanolide

Description

Properties

IUPAC Name |

4-hydroxy-3-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]oxolan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-12-4-7-16-19(2,9-8-17(23)20(16,3)11-21)14(12)6-5-13-15(22)10-25-18(13)24/h5,14-17,21-23H,1,4,6-11H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJKULTULYSRAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)O)(C)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60859910 | |

| Record name | 4-Hydroxy-3-{2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidenedecahydronaphthalen-1-yl]ethylidene}oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011492-21-9 | |

| Record name | 4-Hydroxy-3-{2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidenedecahydronaphthalen-1-yl]ethylidene}oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Andrographolide Signaling Pathways in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographolide (B1667393), a labdane (B1241275) diterpenoid derived from the plant Andrographis paniculata, has garnered significant attention for its potent anti-inflammatory properties. Its multifaceted mechanism of action involves the modulation of several key signaling pathways that are central to the inflammatory response. This technical guide provides an in-depth exploration of the core signaling pathways targeted by andrographolide, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals. Andrographolide has been shown to interfere with multiple inflammatory cascades, making it a promising candidate for the development of novel anti-inflammatory therapeutics.[1][2][3][4][5]

Core Signaling Pathways Modulated by Andrographolide

Andrographolide exerts its anti-inflammatory effects by targeting critical nodes within various signaling pathways. The primary pathways discussed in this guide are:

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

-

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

-

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Signaling Pathway

-

NLRP3 Inflammasome Pathway

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.

Andrographolide has been extensively shown to be a potent inhibitor of the NF-κB pathway. Its inhibitory actions are multi-pronged, including the prevention of IκBα phosphorylation and degradation, and the direct inhibition of NF-κB's DNA binding activity.

Quantitative Data: Inhibition of NF-κB Pathway by Andrographolide

| Cell Line/Model | Inflammatory Stimulus | Andrographolide Concentration | Effect | Reference |

| RAW 264.7 Macrophages | LPS/IFN-γ | IC50: 2.0 µg/mL | Inhibition of NF-κB transactivation | |

| RAW 264.7 Macrophages | LPS | 6.25, 12.5, 25 µg/mL | Dose-dependent decrease in p-p65 and p-IκBα levels | |

| THP-1 (human monocytic cells) | LPS/IFN-γ | IC50: 21.9 µM | Inhibition of TNF-α release (downstream of NF-κB) | |

| A549 (human lung adenocarcinoma) | - | IC50: 8.72 µM | Cytotoxicity | |

| H1299 (human non-small cell lung cancer) | - | IC50: 3.69 µM | Cytotoxicity | |

| SK-MES-1 (human lung squamous cell carcinoma) | - | IC50: 10.99 µM | Cytotoxicity | |

| LLC (Lewis lung carcinoma) | - | IC50: 5.2 µM | Cytotoxicity | |

| BEAS-2B (human bronchial epithelial cells) | - | IC50: 52.10 µM | Cytotoxicity | |

| MDA-MB-231 (human breast cancer) | - | IC50: 30 µM (at 48h) | Cytotoxicity |

Signaling Pathway Diagram: Andrographolide Inhibition of NF-κB

References

- 1. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. An in vitro study of anti-inflammatory activity of standardised Andrographis paniculata extracts and pure andrographolide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijprajournal.com [ijprajournal.com]

- 5. researchgate.net [researchgate.net]

The King of Bitters: A Technical Guide to the Natural Sources and Extraction of Andrographolide

For Researchers, Scientists, and Drug Development Professionals

Andrographolide (B1667393), a labdane (B1241275) diterpenoid, is the principal bioactive constituent of Andrographis paniculata, a medicinal herb with a long history of use in traditional Ayurvedic and Chinese medicine.[1][2][3] Known for its intensely bitter taste, which earned the plant the moniker "King of Bitters," andrographolide is the subject of extensive research for its diverse pharmacological activities, including anti-inflammatory, antiviral, antibacterial, hepatoprotective, and anticancer properties.[2][4] This technical guide provides an in-depth overview of the natural sources of andrographolide, detailing its concentration in various plant parts and the factors influencing its yield. Furthermore, it presents a comprehensive analysis of extraction methodologies, complete with experimental protocols and comparative data to aid researchers in its isolation and purification.

Natural Sources of Andrographolide

The primary and most commercially significant natural source of andrographolide is the herbaceous plant Andrographis paniculata (Burm.f.) Nees, belonging to the Acanthaceae family. This plant is native to India and Sri Lanka and is widely cultivated in Southern and Southeastern Asia, including China, Indonesia, Malaysia, and Thailand.

Andrographolide is distributed throughout the plant, but its concentration varies significantly among different anatomical parts. The leaves are consistently reported to contain the highest concentration of the compound, making them the preferred material for commercial extraction.

Several factors can influence the andrographolide content in A. paniculata, including the geographical origin, soil conditions, and the developmental stage of the plant at the time of harvest. Research indicates that the highest concentration of andrographolide is typically found in the vegetative stage, just before the plant begins to flower, approximately 110-130 days after cultivation.

Table 1: Andrographolide Content in Different Parts of Andrographis paniculata

| Plant Part | Andrographolide Content (% w/w, Dry Weight) | Reference(s) |

| Leaves | 3.16% - 4.686% | |

| Flowering Tops | 1.955% | |

| Total Herbage | 1.24% | |

| Stem | 0.533% - 0.75% | |

| Roots | 0.054% | |

| Capsules | 0.16% |

Note: Values can vary based on factors such as plant age, geographical location, and analytical method used.

Biosynthesis of Andrographolide

Andrographolide is a member of the isoprenoid family of natural products. Its biosynthesis primarily follows the 2-C-methyl-D-erythritol 4-phosphate (MEP) or deoxyxylulose pathway (DXP), which occurs in the plastids. While the DXP pathway is the major contributor, there is evidence of some cross-talk with the cytosolic mevalonic acid (MVA) pathway.

The biosynthesis begins with the formation of the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), via the DXP pathway. These precursors are sequentially condensed to form geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and finally the C20 precursor, geranylgeranyl pyrophosphate (GGPP). Through a series of cyclizations and oxidative modifications, GGPP is converted into the complex diterpene lactone structure of andrographolide.

Extraction Methodologies

The extraction of andrographolide from A. paniculata has been accomplished through various techniques, ranging from conventional solvent extraction to more advanced, efficiency-focused methods. The choice of method often involves a trade-off between extraction yield, selectivity, solvent consumption, time, and cost.

Conventional Extraction Methods

Maceration: This is a simple and widely used technique involving the soaking of powdered plant material in a suitable solvent for an extended period at room temperature. Cold maceration using a 1:1 mixture of dichloromethane (B109758) and methanol (B129727) has been reported as a rapid method for isolation.

Soxhlet Extraction: This continuous extraction method uses a smaller amount of solvent, which is repeatedly cycled through the plant material. It is generally more efficient than maceration due to the elevated temperature. Methanol is often cited as an effective solvent for Soxhlet extraction, providing higher yields compared to other solvents.

Modern Extraction Methods

Ultrasound-Assisted Extraction (UASE): This technique utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the cell walls of the plant material disrupts them, enhancing solvent penetration and mass transfer, which leads to higher extraction efficiency and shorter extraction times.

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and water molecules within the plant cells. This creates a rapid build-up of internal pressure, causing the cell walls to rupture and release the target compounds into the solvent. MAE has been shown to provide higher yields of andrographolide in significantly less time compared to conventional methods.

Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. This technique is advantageous as it avoids the use of organic solvents and minimizes the degradation of thermolabile compounds.

Table 2: Comparison of Different Extraction Methods for Andrographolide

| Extraction Method | Solvent(s) | Yield (% w/w or mg/g) | Reference(s) |

| Maceration (Cold) | Dichloromethane:Methanol (1:1) | ~1.9-2.0 g (crude) from 100g leaf powder | |

| Maceration (Cold) | 5% Methanol-Water | 213.8 mg/g (total extract) | |

| Soxhlet Extraction | Methanol | 0.19% (andrographolide) | |

| Soxhlet Extraction | Chloroform | 0.445% | |

| Ultrasound-Assisted (UASE) | 5% Methanol-Water | 233.3 mg/g (total extract) | |

| Microwave-Assisted (MAE) | Chloroform + Water | 0.589% | |

| Microwave-Assisted (MAE) | 5% Methanol-Water | 239.4 mg/g (total extract) |

Note: Yields can be reported as either pure andrographolide or total extract weight and are highly dependent on the specific experimental conditions.

Experimental Protocols

Below are detailed methodologies for key experiments related to the extraction and analysis of andrographolide.

General Experimental Workflow

The general process for isolating andrographolide involves several key stages, from raw material preparation to the final purification of the compound.

Protocol 1: Cold Maceration for Andrographolide Isolation

This protocol is adapted from a method reported for the rapid isolation of andrographolide.

-

Plant Material Preparation: Air-dry fresh leaves of A. paniculata under shade, followed by oven drying at a temperature below 60°C. Pulverize the dried leaves to a 40-mesh powder.

-

Extraction: Macerate 100 g of the leaf powder overnight in a 1:1 mixture of dichloromethane and methanol.

-

Filtration and Concentration: Filter the extract to remove the solid plant material. Concentrate the filtrate under vacuum to yield a dark green crystalline mass.

-

Initial Washing: Wash the crude crystalline mass repeatedly with toluene (B28343) to remove chlorophyll (B73375) and other coloring matter.

-

Recrystallization: Perform repeated recrystallizations of the residue from methanol. Monitor the purity at each stage using Thin Layer Chromatography (TLC).

-

Final Washing and Drying: Wash the resulting pure crystals with cold methanol and dry to obtain pure andrographolide.

Protocol 2: Soxhlet Extraction

This protocol describes a typical Soxhlet extraction procedure.

-

Plant Material Preparation: Prepare dried, powdered leaves of A. paniculata (e.g., 80 mesh size) as described in Protocol 1.

-

Extraction: Place a known quantity of the powdered leaves into a thimble and extract using methanol in a Soxhlet apparatus. The optimal powder-to-solvent ratio has been reported as 1:3.5 (w/v). Continue the extraction for a set duration (e.g., 3-5 hours) at the reflux temperature of the solvent.

-

Solvent Removal: After extraction, remove the solvent from the extract using a rotary evaporator under reduced pressure to obtain the crude extract.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the standard method for the quantification of andrographolide in extracts.

-

Sample Preparation: Dissolve a precisely weighed amount of the dried extract in the mobile phase or methanol. Filter the solution through a 0.2 or 0.45 µm membrane filter prior to injection.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm).

-

Mobile Phase: A common mobile phase is a mixture of methanol and water, often with a small amount of acid like phosphoric acid or acetic acid to improve peak shape. Ratios vary, with examples including Methanol:Water (65:35 v/v) or Methanol:0.1% Phosphoric Acid (70:30 v/v).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at approximately 223-230 nm.

-

Column Temperature: Maintained at around 25-30°C.

-

-

Quantification: Prepare a standard curve by injecting known concentrations of a pure andrographolide reference standard. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Conclusion

Andrographolide stands out as a pharmacologically significant diterpenoid primarily sourced from the leaves of Andrographis paniculata. The concentration of this valuable compound is influenced by both genetic and environmental factors, with optimal harvesting occurring just before the flowering stage. A variety of extraction techniques are available, with modern methods like MAE and UASE offering significant improvements in efficiency and yield over conventional approaches such as maceration and Soxhlet extraction. The selection of an appropriate solvent system, typically involving methanol, ethanol, or chlorinated solvents, is critical for maximizing extraction selectivity and yield. For researchers and professionals in drug development, a thorough understanding of these sourcing and extraction parameters is essential for the efficient and scalable production of high-purity andrographolide for further pharmacological investigation and therapeutic application.

References

- 1. A Comprehensive Review of Andrographis paniculata (Burm. f.) Nees and Its Constituents as Potential Lead Compounds for COVID-19 Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Andrographolide, a natural anti-inflammatory agent: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological properties of andrographolide, an active ingredient of Andrographis Paniculata: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Architecture of Andrographolide Production: A Deep Dive into its Biosynthesis in Andrographis paniculata

For Researchers, Scientists, and Drug Development Professionals

Andrographolide (B1667393), a labdane (B1241275) diterpenoid lactone, is the principal bioactive compound isolated from the medicinal plant Andrographis paniculata. Renowned for its potent anti-inflammatory, antiviral, and hepatoprotective properties, andrographolide is a molecule of significant interest in the pharmaceutical industry. Understanding its intricate biosynthetic pathway is paramount for optimizing its production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the biosynthesis of andrographolide, detailing the enzymatic steps, regulatory mechanisms, and key experimental findings.

The Dual Pathways to a Diterpenoid Core

The biosynthesis of andrographolide, like other terpenoids, begins with the synthesis of the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In Andrographis paniculata, two distinct pathways, compartmentalized within the cell, contribute to the pool of these precursors: the mevalonic acid (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.[1][2][3] Isotopic labeling studies have suggested that the MEP pathway is the major contributor to andrographolide biosynthesis.[1][2] However, evidence of cross-talk between the two pathways exists.

The C20 precursor for diterpenoid synthesis, geranylgeranyl pyrophosphate (GGPP), is formed by the sequential condensation of IPP and DMAPP molecules, a reaction catalyzed by geranylgeranyl pyrophosphate synthase (GGPS).

The Mevalonic Acid (MVA) Pathway (Cytosol)

The MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is then reduced to mevalonic acid by the key regulatory enzyme HMG-CoA reductase (HMGR). A series of phosphorylations and a decarboxylation reaction convert mevalonic acid into IPP.

The 2-C-methyl-D-erythritol 4-phosphate (MEP) Pathway (Plastids)

The MEP pathway starts with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate, catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS). The resulting 1-deoxy-D-xylulose-5-phosphate is then converted to 2-C-methyl-D-erythritol 4-phosphate by 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR). A further series of enzymatic steps leads to the formation of both IPP and DMAPP.

From GGPP to Andrographolide: The Tailoring Steps

The formation of the characteristic labdane diterpenoid skeleton and its subsequent oxidative modifications are the defining steps in andrographolide biosynthesis.

-

Diterpene Synthase Activity: GGPP is first cyclized to form the diterpene scaffold, ent-copalol, by the action of a diterpene synthase.

-

Cytochrome P450-Mediated Oxidations: A series of hydroxylation and oxidation reactions, primarily catalyzed by cytochrome P450 (CYP450) monooxygenases, progressively modify the ent-copalol backbone. Recent studies have identified several specific CYP450 enzymes involved in these crucial steps:

-

ApCYP71D587 catalyzes the conversion of ent-copalol to 19-hydroxy-ent-copalol.

-

ApCYP71BE50 is responsible for the formation of the lactone ring, yielding andrograpanin.

-

ApCYP706U5 mediates the C-3 hydroxylation to produce 14-deoxyandrographolide.

-

ApCYP72F1 completes the biosynthesis by catalyzing the C-14 hydroxylation and a rearrangement of the double bond to form andrographolide.

-

The following diagram illustrates the biosynthetic pathway of andrographolide.

Regulation of Andrographolide Biosynthesis

The production of andrographolide is tightly regulated by both developmental and environmental cues. The expression of biosynthetic genes is a key control point.

Elicitor-Induced Biosynthesis

Elicitors, which are molecules that trigger defense responses in plants, have been shown to significantly enhance andrographolide accumulation. Methyl jasmonate (MeJA), a plant hormone involved in stress signaling, is a potent elicitor of andrographolide biosynthesis. Treatment with MeJA leads to the upregulation of key biosynthetic genes in both the MVA and MEP pathways, including HMGR, DXS, DXR, and GGPS.

Influence of Nitrogen Source

The type of nitrogen source available to the plant can also modulate andrographolide production. Studies have shown that different nitrogen forms, such as nitrate, ammonium (B1175870), and urea, can differentially affect the expression of genes in the MVA and MEP pathways and, consequently, the accumulation of andrographolide and its derivatives. For instance, ammonium and organic nitrogen sources have been found to increase the levels of andrographolide and related compounds.

Quantitative Insights into Andrographolide Biosynthesis

Transcriptome analysis and quantitative real-time PCR (qRT-PCR) have been instrumental in elucidating the expression patterns of genes involved in andrographolide biosynthesis. The following tables summarize key quantitative data from various studies.

Table 1: Effect of Methyl Jasmonate (MeJA) Elicitation on Andrographolide Content and Gene Expression

| Treatment | Fold Increase in Andrographolide Content | Upregulated Genes | Reference |

| 5 µM MeJA (24h) | 5.25 | hmgs, hmgr, dxs, dxr, isph, ggps | |

| 100 µM MeJA (72h) | ~10 | Genes in terpenoid biosynthesis |

Table 2: Comparison of Andrographolide Content and Gene Expression in High- and Low-Yielding Genotypes

| Genotype | Andrographolide Content (%) | Differentially Expressed Genes (Higher in High-Yielding Genotype) | Reference |

| IC-520361 (High) | 2.33 | HMGR and other MEP and MVA pathway genes | |

| Anand Local (Low) | 1.01 | - |

Table 3: Effect of Fungal Elicitors on Andrographolide Production in Cell Suspension Cultures

| Elicitor | Treatment Conditions | Fold Increase in Andrographolide | Reference |

| Aspergillus niger | 1.5 ml extract, 10 days | 6.94 | |

| Penicillium expansum | 0.6% homogenate, 8 days | 6.23 |

Experimental Protocols: A Methodological Overview

The elucidation of the andrographolide biosynthetic pathway has relied on a combination of phytochemical analysis, molecular biology techniques, and bioinformatics.

Quantification of Andrographolides

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of andrographolide and its derivatives in plant extracts.

-

Sample Preparation: Dried and powdered plant material is extracted with a suitable solvent, typically methanol (B129727) or ethanol, often using sonication or soxhlet extraction. The extract is then filtered before injection into the HPLC system.

-

Chromatographic Conditions: A C18 reverse-phase column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a small amount of acid like phosphoric acid for better peak shape).

-

Detection: Detection is typically performed using a UV detector at a wavelength of around 223 nm.

-

Quantification: The concentration of andrographolide is determined by comparing the peak area in the sample chromatogram to a calibration curve generated using a certified reference standard.

Transcriptome Analysis (RNA-Seq)

RNA sequencing (RNA-seq) is a powerful tool for identifying and quantifying the expression of genes involved in a specific metabolic pathway.

The following diagram outlines a typical experimental workflow for transcriptome analysis in A. paniculata.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to validate the expression levels of specific genes identified through transcriptome analysis or hypothesized to be involved in the pathway.

-

RNA Extraction and cDNA Synthesis: High-quality total RNA is extracted from plant tissues and reverse transcribed into complementary DNA (cDNA).

-

Primer Design: Gene-specific primers are designed to amplify a short region of the target gene.

-

Real-Time PCR: The PCR reaction is performed in a real-time PCR machine using a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA, allowing for the quantification of the amplified product in real-time.

-

Data Analysis: The expression level of the target gene is normalized to the expression of one or more stably expressed reference (housekeeping) genes. The relative expression is often calculated using the 2-ΔΔCt method.

Future Perspectives

While significant progress has been made in unraveling the biosynthesis of andrographolide, further research is needed to fully characterize all the enzymes and regulatory factors involved. The identification of transcription factors that specifically regulate the andrographolide pathway will be crucial for developing targeted metabolic engineering strategies. Furthermore, the elucidation of the transport and storage mechanisms of andrographolide within the plant cell will provide additional avenues for enhancing its production. The continued integration of multi-omics approaches with synthetic biology will undoubtedly accelerate the development of sustainable and high-yielding platforms for the production of this valuable medicinal compound.

References

- 1. Biosynthesis of andrographolide in Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Transcriptome analysis for molecular landscaping of genes controlling diterpene andrographolide biosynthesis in Andrographis paniculata (Burm. f.) Nees - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Landscape of Andrographolide and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographolide (B1667393), a labdane (B1241275) diterpenoid, is the principal bioactive constituent isolated from Andrographis paniculata, a plant with a long history of use in traditional Asian medicine.[1] Renowned for its potent anti-inflammatory, anticancer, and antiviral properties, andrographolide and its semi-synthetic derivatives have emerged as subjects of intense scientific scrutiny.[2] This technical guide provides an in-depth overview of the core pharmacological activities of these compounds, detailing the underlying molecular mechanisms, experimental protocols for their evaluation, and quantitative data to support their therapeutic potential. While andrographolide itself faces challenges such as poor solubility and limited bioavailability, extensive chemical modifications have led to the development of derivatives with improved physicochemical properties and enhanced biological activities.[3]

Anti-inflammatory Activities

Andrographolide and its derivatives exert significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Molecular Mechanisms of Action

The anti-inflammatory effects of andrographolide are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. NF-κB is a critical regulator of the immune response and inflammation. Andrographolide has been shown to prevent the translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). Additionally, it suppresses the production of prostaglandins (B1171923) by inhibiting cyclooxygenase-2 (COX-2) and nitric oxide by inhibiting inducible nitric oxide synthase (iNOS). Some derivatives, like andrographolide sulfonates, also alleviate inflammation by inhibiting p38 and MAPK phosphorylation and negatively regulating STAT3 activation.

dot

Caption: Andrographolide's anti-inflammatory mechanism via NF-κB and MAPK pathways.

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of andrographolide and its derivatives.

| Compound | Assay | Cell Line | IC50 Value | Reference |

| Andrographolide | Nitric Oxide (NO) Inhibition | RAW 264.7 | 7.4 µM | |

| Andrographolide | TNF-α Inhibition | RAW 264.7 | 23.3 µM | |

| Andrographolide | IL-6 Inhibition | THP-1 | 12.2 µM | |

| 14-deoxy-11,12-didehydroandrographolide | Nitric Oxide (NO) Inhibition | RAW 264.7 | 94.12 ± 4.79 µM | |

| Neoandrographolide | Nitric Oxide (NO) Inhibition | RAW 264.7 | >100 µM | |

| Andrograpanin | Nitric Oxide (NO) Inhibition | RAW 264.7 | >100 µM |

Experimental Protocols

This protocol details the procedure for evaluating the anti-inflammatory effects of andrographolide by measuring the inhibition of NO and TNF-α production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS) from E. coli

-

Andrographolide or its derivatives

-

Griess Reagent

-

Mouse TNF-α ELISA Kit

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of andrographolide or its derivatives for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 18-24 hours to induce an inflammatory response.

-

Nitric Oxide (NO) Measurement:

-

Collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

TNF-α Measurement:

-

Collect the cell culture supernatant.

-

Quantify the concentration of TNF-α using a mouse TNF-α ELISA kit according to the manufacturer's instructions.

-

This protocol describes an in vivo model to assess the anti-inflammatory effects of andrographolide on allergic asthma.

Materials:

-

BALB/c mice (6-8 weeks old)

-

Ovalbumin (OVA)

-

Aluminum hydroxide (B78521) (Alum)

-

Andrographolide

-

Phosphate-buffered saline (PBS)

Procedure:

-

Sensitization: Sensitize the mice by intraperitoneal injection of 20 µg OVA emulsified in 1.5 mg of aluminum hydroxide in a total volume of 200 µL on days 0 and 7.

-

Challenge: From day 21, challenge the mice with aerosolized 1% OVA in PBS for 30 minutes daily for 7 consecutive days.

-

Treatment: Administer andrographolide (e.g., 5-10 mg/kg, intraperitoneally) to the treatment group of mice 1 hour before each OVA challenge.

-

Endpoint Analysis (24 hours after the last challenge):

-

Bronchoalveolar Lavage Fluid (BALF) Analysis: Collect BALF and perform total and differential cell counts to assess inflammatory cell infiltration.

-

Cytokine Analysis: Measure the levels of inflammatory cytokines (e.g., IL-4, IL-5, IL-13) in the BALF and serum using ELISA.

-

Histopathology: Perfuse the lungs, fix in formalin, and embed in paraffin. Section the lung tissue and stain with Hematoxylin and Eosin (H&E) to evaluate inflammatory cell infiltration and lung architecture.

-

Anticancer Activities

Andrographolide and its derivatives have demonstrated significant anticancer effects across various cancer types through multiple mechanisms, including induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Molecular Mechanisms of Action

The anticancer activity of andrographolide is multifaceted, involving the modulation of several key signaling pathways critical for cancer cell survival and proliferation. One of the primary mechanisms is the induction of apoptosis (programmed cell death) by activating caspases (caspase-3 and -9) and altering the expression of Bcl-2 family proteins. It also inhibits the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival. Furthermore, andrographolide can suppress cancer cell migration and invasion by downregulating the expression of matrix metalloproteinases (MMPs).

dot

Caption: Andrographolide's anticancer mechanism via PI3K/Akt/mTOR and apoptosis pathways.

Quantitative Data: Anticancer Activity

The following table presents the cytotoxic activity (IC50 values) of andrographolide and its derivatives against various human cancer cell lines.

| Compound | Cancer Cell Line | IC50 Value (48h) | Reference |

| Andrographolide | MCF-7 (Breast) | 32.90 ± 0.02 µM | |

| Andrographolide | MDA-MB-231 (Breast) | 37.56 ± 0.03 µM | |

| Andrographolide | CACO-2 (Colon) | 63.89 µg/mL | |

| Andrographolide Derivative (F2 fraction) | CACO-2 (Colon) | 32.46 µg/mL | |

| Andrographolide Derivative (Methyl sulfonyl) | NCI-H187 (Lung) | Potent activity reported | |

| Andrographolide Derivative (Ethyl sulfonyl) | K562 (Leukemia) | Potent activity reported |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete cell culture medium

-

Andrographolide or its derivatives

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

-

96-well plates

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of andrographolide or its derivatives for different time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., 0.1% DMSO).

-

MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

dot

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Antiviral Activities

Andrographolide and its derivatives have demonstrated a broad spectrum of antiviral activities against various DNA and RNA viruses.

Molecular Mechanisms of Action

The antiviral mechanisms of andrographolide are diverse and target different stages of the viral life cycle. For some viruses, it can inhibit viral entry into host cells. For others, it interferes with viral replication by targeting viral enzymes such as proteases and polymerases. For instance, andrographolide has been shown to inhibit the replication of hepatitis C virus (HCV) by blocking the activity of the viral NS3/4A protease. In the case of influenza, it can impede virus entry and disrupt viral RNA synthesis. Furthermore, andrographolide can modulate the host's immune response to viral infections, enhancing antiviral immunity.

Quantitative Data: Antiviral Activity

The following table summarizes the in vitro antiviral activity of andrographolide and its derivatives.

| Compound | Virus | Cell Line | IC50/EC50 Value | Reference |

| Andrographolide | HIV | MT-4 | 0.59 µM | |

| Andrographolide Derivative (3-nitrobenzylidene) | HIV | MT-4 | 0.51 µM | |

| Andrographolide Derivative (14-aryloxy-8,17-epoxy) | Enterovirus A71 (EV-A71) | RD | 0.95 µM |

Conclusion and Future Perspectives

Andrographolide and its derivatives represent a promising class of natural product-based therapeutic agents with a wide range of pharmacological activities. Their ability to modulate multiple key signaling pathways, such as NF-κB and PI3K/Akt, underscores their potential in treating complex diseases like cancer and chronic inflammatory conditions. The data presented in this guide highlight the significant anti-inflammatory, anticancer, and antiviral effects of these compounds.

Future research should focus on several key areas. Firstly, the development of novel derivatives with improved solubility, bioavailability, and target specificity is crucial for clinical translation. Structure-activity relationship (SAR) studies will continue to be important in guiding the rational design of more potent and selective compounds. Secondly, a deeper understanding of the molecular targets and mechanisms of action is needed to fully exploit their therapeutic potential and to identify potential biomarkers for patient stratification. Finally, well-designed preclinical and clinical trials are necessary to establish the safety and efficacy of the most promising andrographolide derivatives in various disease settings. The continued exploration of this fascinating class of natural products holds great promise for the development of novel and effective therapies for a range of human diseases.

References

Andrographolide for Neurodegenerative Diseases: A Preclinical Technical Guide

Introduction

Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and amyotrophic lateral sclerosis (ALS), represent a significant and growing global health challenge, characterized by the progressive loss of structure and function of neurons.[1][2][3][4][5] Current therapeutic strategies often provide only symptomatic relief, highlighting the urgent need for novel treatments that can slow or halt disease progression. Natural compounds are a promising source for the discovery of new therapeutic agents. Andrographolide (B1667393), a labdane (B1241275) diterpenoid derived from the plant Andrographis paniculata, has emerged as a compelling candidate due to its potent anti-inflammatory, antioxidant, and neuroprotective properties. Preclinical studies have demonstrated its ability to cross the blood-brain barrier and exert protective effects at the neurological level. This technical guide provides an in-depth overview of the preclinical research on andrographolide in the context of neurodegenerative diseases, focusing on its mechanisms of action, summarizing key quantitative data, and detailing relevant experimental protocols.

Molecular Mechanisms of Action

Andrographolide's neuroprotective effects are attributed to its ability to modulate multiple key cellular pathways implicated in neurodegeneration. These include the inhibition of neuroinflammation and oxidative stress, primarily through the NF-κB and Nrf2 signaling pathways.

Inhibition of the NF-κB Signaling Pathway

Neuroinflammation, mediated by microglia and astrocytes, is a critical component in the progression of many neurodegenerative diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. Andrographolide has been shown to inhibit NF-κB activation by preventing the degradation of IκBα and blocking the nuclear translocation of the p65 subunit of NF-κB.

Activation of the Nrf2/Keap1-ARE Pathway

Oxidative stress is another key pathological feature of neurodegenerative diseases, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems. The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. Andrographolide can covalently modify specific cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and drive the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Preclinical Evidence in Neurodegenerative Disease Models

Andrographolide has been evaluated in a variety of in vitro and in vivo models of neurodegenerative diseases, demonstrating promising neuroprotective effects.

Alzheimer's Disease (AD)

AD is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. Preclinical studies show that andrographolide can reduce Aβ buildup, decrease tau phosphorylation, and improve cognitive function in AD models.

Table 1: Quantitative Data for Andrographolide in Alzheimer's Disease Models

| Disease Model | Experimental System | Treatment | Key Findings | Reference |

| AβPPswe/PS-1 Mice | 7- and 12-month-old mice | Andrographolide (oral) | Reduced Aβ levels and tau phosphorylation; recovered spatial memory. | |

| J20 Tg Mice | Presymptomatic mice | Andrographolide | Prevented reduction in cellular energy metabolism markers; improved cognitive performance. | |

| APPswe/PS1ΔE9 Mice | 8-month-old mice | Andrographolide (4 weeks) | Increased proliferation of neural precursor cells in the hippocampus; improved spatial memory. | |

| Octodon degus (Natural AD model) | 56-month-old animals | Andrographolide (3 months) | Recovered spatial memory and learning; reduced phosphorylated tau and Aβ aggregates. | |

| Streptozotocin (STZ)-induced AD | Rats | Andrographolide | Reduced expression of AChE and p-tau; attenuated oxidative stress markers. | |

| Aβ₄₂-treated BV-2 microglia | In vitro | Andrographolide | Decreased production of IL-6, IL-1β, PGE₂, and NO. |

Parkinson's Disease (PD)

PD is characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta. Andrographolide has been shown to protect these neurons and improve motor function in preclinical PD models, largely by mitigating mitochondrial dysfunction and oxidative stress.

Table 2: Quantitative Data for Andrographolide in Parkinson's Disease Models

| Disease Model | Experimental System | Treatment | Key Findings | Reference |

| MPTP-induced PD | Mice | Andrographolide (5 mg/kg) | Improved behavioral deficits; attenuated loss of dopaminergic neurons; preserved mitochondrial morphology. | |

| Rotenone-induced PD | SH-SY5Y cells & primary neurons | Andrographolide | Reduced cell death; inhibited excessive mitochondrial fission by binding to DRP1. | |

| MPP+-induced damage | SH-SY5Y cells | Andrographolide-lipoic acid (AL-1) conjugate | Increased cell viability; inhibited phosphorylation of NF-κB p65 and IκBα. | |

| LPS-induced neurodegeneration | Rat midbrain glia cultures | Andrographolide | Attenuated dopaminergic neurodegeneration by reducing microglial activation and inflammatory factors (ROS, TNF-α, NO). |

Huntington's Disease (HD)

HD is an autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin gene. While specific preclinical studies on andrographolide for HD are less numerous, its known mechanisms suggest potential therapeutic value. One study using a 3-Nitropropionic acid (3-NP) induced model, which mimics HD by inducing oxidative stress, showed positive results.

Table 3: Quantitative Data for Andrographolide in Huntington's Disease Models

| Disease Model | Experimental System | Treatment | Key Findings | Reference |

| 3-Nitropropionic acid (3-NP)-induced HD | Sprague-Dawley rats | Andrographolide (i.p.) | Significantly decreased muscle incoordination; reduced pro-oxidative biochemical changes; protected against neuronal damage. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for key experiments cited in the literature.

General Preclinical Study Workflow

A typical preclinical investigation of a compound like andrographolide for neurodegenerative diseases follows a multi-stage process, beginning with in vitro characterization and progressing to in vivo efficacy studies in animal models.

In Vitro Neuroprotection Assay (Rotenone-induced toxicity in SH-SY5Y cells)

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Treatment: Cells are seeded in 96-well plates. After reaching 80% confluency, they are pre-treated with various concentrations of andrographolide for 2 hours.

-

Induction of Toxicity: Rotenone (B1679576) (a mitochondrial complex I inhibitor) is added to the culture medium to induce neuronal damage, mimicking PD pathology.

-

Cell Viability Assay: After 24 hours of rotenone exposure, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm.

-

Data Analysis: The protective effect of andrographolide is quantified by comparing the viability of cells treated with andrographolide and rotenone to those treated with rotenone alone.

In Vivo MPTP Mouse Model of Parkinson's Disease

-

Animal Model: Male C57BL/6 mice (8-10 weeks old) are used. Parkinsonism is induced by intraperitoneal (i.p.) injection of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin that selectively destroys dopaminergic neurons.

-

Andrographolide Administration: Andrographolide (e.g., 5 mg/kg) or vehicle is administered to the mice (e.g., via oral gavage) for a specified period before and/or during MPTP administration.

-

Behavioral Testing: Motor coordination and balance are assessed using the rotarod test. Mice are placed on a rotating rod with increasing speed, and the latency to fall is recorded.

-

Immunohistochemistry: After the treatment period, mice are euthanized, and brains are collected. Coronal sections of the substantia nigra and striatum are stained with an antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.

-

Quantification: The number of TH-positive neurons in the substantia nigra is counted using stereological methods to determine the extent of neuroprotection conferred by andrographolide.

Western Blotting for Signaling Pathway Analysis

-

Protein Extraction: Cells or brain tissues are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA (bicinchoninic acid) protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-p65, Nrf2, HO-1, β-actin).

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands is quantified using image analysis software (e.g., ImageJ) and normalized to a loading control (e.g., β-actin).

Conclusion

The body of preclinical evidence strongly supports the potential of andrographolide as a multi-targeted therapeutic agent for neurodegenerative diseases. Its ability to concurrently mitigate neuroinflammation and oxidative stress—two central pillars of neurodegeneration—positions it as a promising candidate for further development. The data from various in vitro and in vivo models consistently demonstrate its neuroprotective capabilities, from reducing pathological protein aggregates in AD models to preserving dopaminergic neurons in PD models. While these preclinical findings are encouraging, further research is necessary to fully elucidate its mechanisms, optimize its delivery to the central nervous system, and assess its long-term safety and efficacy in more complex disease models before translation to clinical trials.

References

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. ABC Herbalgram Website [herbalgram.org]

- 3. The Effect of Andrographis paniculata and Its Derivatives in Neurodegenerative Diseases and Neuroinflammation[v1] | Preprints.org [preprints.org]

- 4. mdpi.com [mdpi.com]

- 5. The Effects of Andrographis paniculata (Burm.F.) Wall. Ex Nees and Andrographolide on Neuroinflammation in the Treatment of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

The King of Bitters: A Technical Guide to the Discovery, Isolation, and History of Andrographolide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographolide (B1667393), a labdane (B1241275) diterpenoid, is the principal bioactive constituent of Andrographis paniculata, a medicinal plant with a long and storied history in traditional medicine. Known colloquially as "King of Bitters" due to its intense taste, this compound has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. This technical guide provides an in-depth exploration of the discovery and history of andrographolide isolation, detailed experimental protocols for its extraction and purification, a compilation of quantitative data, and an overview of its interaction with key cellular signaling pathways.

A Journey Through Time: The Discovery and Structural Elucidation of Andrographolide

The story of andrographolide begins with the traditional use of Andrographis paniculata in Ayurvedic and Traditional Chinese Medicine for centuries, where it was prescribed for a variety of ailments, including respiratory infections, fever, and snakebites.[1][2] The journey to isolate and identify its active principle was a multi-decade endeavor.

The initial isolation of a crystalline substance from Andrographis paniculata is credited to the Dutch chemist K. Gorter in 1911, who named the compound andrographolide.[3][4] However, some sources suggest that another Dutch chemist, Boorsma, may have isolated it as early as 1896.[5] Gorter's work definitively identified it as a diterpene lactone.

Despite its early isolation, the complex chemical structure of andrographolide remained a puzzle for many years. It wasn't until 1963 that the correct connectivity of the molecule was proposed. The final piece of the structural puzzle, its complete stereochemical assignment, was conclusively determined in 1984 through single-crystal X-ray diffraction analysis.

From Plant to Pure Compound: Experimental Protocols for Andrographolide Isolation

The isolation of andrographolide from Andrographis paniculata involves several stages, from the initial extraction from the plant material to purification to yield a crystalline product. Various methods have been developed, each with its own advantages in terms of yield, purity, and scalability.

Extraction Methodologies

The choice of extraction method and solvent is critical for maximizing the yield of andrographolide. Methanol has been identified as one of the most effective solvents for this purpose.

2.1.1. Cold Maceration

This simple and rapid method involves soaking the powdered plant material in a solvent at room temperature.

-

Protocol:

-

Grind dried leaves of Andrographis paniculata to a coarse powder.

-

Macerate the leaf powder in a 1:1 mixture of dichloromethane (B109758) and methanol.

-

Stir the mixture for a specified period (e.g., 24 hours).

-

Filter the extract to remove solid plant material.

-

Concentrate the filtrate under reduced pressure to obtain the crude extract.

-

2.1.2. Soxhlet Extraction

This continuous extraction method uses a specialized apparatus to repeatedly wash the plant material with a heated solvent, leading to a higher extraction efficiency.

-

Protocol:

-

Place the powdered plant material in a thimble within the Soxhlet apparatus.

-

Fill the distillation flask with the chosen solvent (e.g., methanol).

-

Heat the solvent to its boiling point. The solvent vapor will travel to the condenser, liquefy, and drip onto the plant material, extracting the andrographolide.

-

Continue the extraction for a set duration (e.g., 5 hours).

-

Once the extraction is complete, concentrate the solvent to yield the crude extract.

-

2.1.3. Reflux Extraction

In this method, the plant material is boiled with the solvent, and the vapors are condensed and returned to the flask, ensuring continuous extraction at the solvent's boiling point.

-

Protocol:

-

Place the powdered plant material and solvent in a round-bottom flask.

-

Attach a condenser to the flask and heat the mixture to the solvent's boiling point.

-

Maintain the reflux for a specific time (e.g., 1-3 hours).

-

After cooling, filter the mixture and concentrate the filtrate.

-

Purification Techniques

The crude extract obtained from any of the above methods is a complex mixture of compounds. Purification is essential to isolate pure andrographolide.

2.2.1. Crystallization

Crystallization is a common and effective method for purifying andrographolide from the concentrated extract.

-

Protocol:

-

Dissolve the crude extract in a minimum amount of a suitable solvent, such as methanol, with gentle heating.

-

To decolorize the solution, activated charcoal can be added, and the mixture is stirred and then filtered.

-

Allow the filtrate to cool slowly at room temperature or in a refrigerator to induce crystallization.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold solvent to remove impurities.

-

Dry the crystals to obtain pure andrographolide.

-

2.2.2. Column Chromatography

For higher purity or separation from closely related compounds, column chromatography is employed.

-

Protocol:

-

Prepare a slurry of silica (B1680970) gel in a suitable solvent system (e.g., chloroform:methanol).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude extract in a minimum amount of the mobile phase and load it onto the column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing andrographolide.

-

Combine the pure fractions and evaporate the solvent to obtain crystalline andrographolide.

-

Experimental Workflow for Andrographolide Isolation

Caption: A generalized workflow for the isolation and purification of andrographolide.

By the Numbers: Quantitative Data on Andrographolide

The yield and physicochemical properties of andrographolide are crucial for research and development. The following tables summarize key quantitative data from various studies.

Table 1: Yield of Andrographolide from Andrographis paniculata

| Extraction Method | Solvent(s) | Plant Part | Yield (% w/w) | Reference |

| Cold Maceration | Dichloromethane:Methanol (1:1) | Leaves | Not specified | |

| Soxhlet Extraction | Methanol | Aerial Parts | 0.19 | |

| Reflux Extraction | Methanol | Leaves | 0.6 | |

| Various Methods | Various | Whole Plant | 0.81 - 1.86 | |

| Maceration | 50% Ethanol | Not specified | Highest among tested solvents | |

| Soxhlet Extraction | Not specified | Not specified | 1.79 | |

| Reflux Extraction | Not specified | Not specified | 2.04 |

Table 2: Physicochemical and Spectroscopic Properties of Andrographolide

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₃₀O₅ | |

| Molecular Weight | 350.45 g/mol | |

| Melting Point | 229-232 °C, 235.3 °C | |

| Solubility | Soluble in DMSO and ethanol; slightly soluble in methanol; very slightly soluble in chloroform; almost insoluble in water. | |

| UV-Vis Spectroscopy | ||

| λmax in Methanol | 223 nm | |

| λmax in Ethanol | 223 nm | |

| FTIR Spectroscopy (cm⁻¹) | ||

| -OH (hydroxyl) | ~3400 | |

| C=O (lactone) | ~1730 | |

| C=C (alkene) | ~1670 | |

| NMR Spectroscopy | ||

| ¹H and ¹³C NMR | Data available in literature |

Mechanisms of Action: Andrographolide's Interaction with Cellular Signaling Pathways

Andrographolide exerts its diverse pharmacological effects by modulating multiple key intracellular signaling pathways. Understanding these interactions is crucial for its development as a therapeutic agent.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Andrographolide is a potent inhibitor of this pathway. It has been shown to interfere with the binding of NF-κB to DNA, thereby preventing the transcription of pro-inflammatory genes. This inhibition can occur through various mechanisms, including the prevention of IκBα degradation and the direct interference with NF-κB's DNA binding activity.

Caption: Andrographolide inhibits the NF-κB signaling pathway at multiple points.

Modulation of the JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling and immune responses. Andrographolide has been shown to suppress the activation of this pathway by inhibiting the phosphorylation of JAK and STAT proteins. This leads to a reduction in the expression of genes involved in inflammation and cell proliferation.

Caption: Andrographolide's inhibitory effect on the JAK/STAT signaling pathway.

Interference with the PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell survival, proliferation, and growth. Dysregulation of this pathway is common in cancer. Andrographolide has been demonstrated to inhibit the PI3K/Akt pathway, leading to the suppression of cancer cell proliferation and migration.

Caption: Andrographolide's inhibition of the pro-survival PI3K/Akt pathway.

Conclusion

From its roots in traditional medicine to its current status as a promising therapeutic agent, andrographolide has captivated the scientific community. The journey of its discovery and the elucidation of its complex structure are a testament to the advancements in natural product chemistry. The development of robust isolation and purification protocols has made this valuable compound more accessible for research. As our understanding of its interactions with intricate cellular signaling pathways deepens, the potential for andrographolide in the development of novel therapies for a range of diseases, from inflammatory conditions to cancer, continues to grow. This guide serves as a comprehensive resource for professionals dedicated to unlocking the full therapeutic potential of this remarkable "King of Bitters."

References

- 1. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of the JAK-STAT3 pathway by andrographolide enhances chemosensitivity of cancer cells to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Study on the mechanism of andrographolide activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative Determination of Andrographolide and Related Compounds in Andrographis paniculata Extracts and Biological Evaluation of Their Anti-Inflammatory Activity [mdpi.com]

- 5. Andrographolide as a Multi-Target Therapeutic Agent in Diabetic Nephropathy: Insights into STAT3/PI3K/Akt Pathway Modulation - PMC [pmc.ncbi.nlm.nih.gov]

The Ethnobotanical and Pharmacological Landscape of Andrographolide: A Technical Guide

An in-depth exploration of the traditional uses, phytochemical analysis, and molecular mechanisms of andrographolide (B1667393), a prominent bioactive compound isolated from Andrographis paniculata. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Ethnobotanical Heritage and Traditional Medicine

The ethnobotanical applications of A. paniculata are extensive, with the leaves and aerial parts being the most commonly used portions of the plant. Traditional preparations primarily include decoctions, infusions, and powders. These remedies are traditionally prescribed for a variety of conditions as detailed in the table below.

Table 1: Traditional Ethnobotanical Uses of Andrographis paniculata

| Ailment Category | Specific Ailments | Traditional Preparation |

| Respiratory Tract Infections | Common cold, flu, sore throat, bronchitis, sinusitis | Decoction, Infusion, Powdered herb |

| Febrile Conditions | Fever | Decoction, Infusion, Fresh leaves chewed |

| Digestive System Disorders | Diarrhea, dysentery, stomachache, indigestion, loss of appetite | Decoction, Infusion |

| Integumentary System Disorders | Skin infections, boils, scabies, wounds | Poultice of fresh leaves, Decoction for washing |

| Hepatic Disorders | Jaundice, liver protection | Decoction |

| Infectious Diseases | Malaria, dysentery | Decoction |

Phytochemistry: The Primacy of Andrographolide

The primary bioactive constituent responsible for the therapeutic effects of Andrographis paniculata is andrographolide, a labdane (B1241275) diterpenoid lactone. The concentration of andrographolide varies depending on the part of the plant, geographical location, and harvesting time. Scientific analyses, predominantly utilizing High-Performance Liquid Chromatography (HPLC), have quantified the andrographolide content in various samples.

Table 2: Andrographolide Content in Andrographis paniculata

| Plant Part | Andrographolide Content (% w/w of dry material) | Analytical Method |

| Leaves (pre-flowering) | 1.86% | HPLC[3] |

| Leaves (flowering) | 0.81% | HPLC[3] |

| Aerial Parts (Thailand) | 11.40 - 13.19% | HPLC |

| Methanolic Extract | 14.47% | HPLC |

Experimental Protocols: From Traditional Remedies to Laboratory Extraction

The preparation of Andrographis paniculata for medicinal use ranges from simple traditional methods to more sophisticated laboratory extraction techniques designed to isolate and purify andrographolide.

Traditional Preparation Methods

Decoction: This is a common method for water-based extraction of the plant's active compounds.

-

Workflow for Traditional Decoction Preparation

Caption: Workflow for preparing a traditional decoction of Andrographis paniculata.

Infusion: A simpler method involving steeping the plant material in hot water. For indigestion, a tea can be made by steeping 1 teaspoon (5 grams) of the dried herb in a cup (250 ml) of hot water for 10-15 minutes and sipping it before meals.

Laboratory Extraction Methods

Maceration: This technique involves soaking the plant material in a solvent to extract the bioactive compounds.

-

Workflow for Maceration Extraction

Caption: General workflow for maceration-based extraction of andrographolide.

Soxhlet Extraction: A continuous extraction method that offers higher efficiency.

-

Protocol for Soxhlet Extraction:

-

Place the dried and powdered plant material (e.g., 5 grams of A. paniculata leaves) into a thimble.

-

Place the thimble inside the main chamber of the Soxhlet extractor.

-

The extraction solvent (e.g., 150 ml of methanol) is placed in a distillation flask.

-

The flask is heated, causing the solvent to vaporize and move up into the condenser.

-

The condensed solvent drips into the thimble containing the plant material, initiating the extraction.

-

Once the solvent level in the thimble reaches the top of the siphon tube, the solvent and extracted compounds are siphoned back into the distillation flask.

-

This cycle is repeated for a set duration (e.g., 80 minutes) to ensure thorough extraction.

-

After extraction, the solvent is evaporated to yield the crude extract.

-

Molecular Mechanisms and Signaling Pathways

Andrographolide exerts its diverse pharmacological effects by modulating multiple key signaling pathways within the cell. Its anti-inflammatory, antiviral, and anticancer properties are attributed to its ability to interact with specific molecular targets.

Anti-inflammatory Effects via NF-κB and MAPK Pathways

Andrographolide is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. It has been shown to interfere with the DNA binding of NF-κB, thereby preventing the transcription of pro-inflammatory genes. Additionally, andrographolide modulates the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically inhibiting the phosphorylation of ERK1/2 and Akt, which are crucial for inflammatory responses.

-

Andrographolide's Inhibition of Inflammatory Signaling

Caption: Andrographolide's inhibitory action on the NF-κB and MAPK signaling pathways.

Modulation of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell proliferation, survival, and migration. Andrographolide has been shown to inhibit this pathway, which contributes to its anticancer and anti-proliferative effects. It achieves this by reducing the phosphorylation of Akt, a key downstream effector of PI3K.

-

Andrographolide's Effect on the PI3K/Akt Pathway

Caption: Inhibition of the PI3K/Akt signaling pathway by andrographolide.

Conclusion

Andrographolide, the principal bioactive compound from Andrographis paniculata, has a rich history of use in traditional medicine, which is now being substantiated by modern scientific research. Its multifaceted pharmacological activities, stemming from its ability to modulate key cellular signaling pathways, make it a compound of significant interest for the development of new therapeutic agents. This technical guide provides a foundational understanding of its ethnobotanical background, phytochemical characteristics, and molecular mechanisms of action, offering valuable insights for researchers and professionals in the field of drug discovery and development. Further research into the clinical efficacy and safety of andrographolide and its derivatives is warranted to fully realize its therapeutic potential.

References

Methodological & Application

Application Notes & Protocols: Quantification of Andrographolide in Plant Extracts by HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographolide (B1667393), a bioactive diterpenoid lactone, is the principal active constituent of Andrographis paniculata, a medicinal plant widely used in traditional medicine across Asia.[1][2][3] Its diverse pharmacological activities, including anti-inflammatory, antiviral, and hepatoprotective effects, have led to its investigation for various therapeutic applications.[1][4] Accurate and precise quantification of andrographolide in plant extracts and herbal formulations is crucial for quality control, standardization, and the development of new pharmaceuticals. High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted analytical technique for this purpose. This document provides detailed application notes and protocols for the quantification of andrographolide using HPLC.

Principle of the Method

Reverse-phase HPLC (RP-HPLC) is the most common method for andrographolide quantification. The principle involves the separation of andrographolide from other components in the plant extract based on its polarity. A non-polar stationary phase (typically a C8 or C18 column) is used in conjunction with a polar mobile phase (usually a mixture of water and an organic solvent like methanol (B129727) or acetonitrile). As the mobile phase carrying the sample passes through the column, andrographolide partitions between the stationary and mobile phases. Due to its relatively non-polar nature, it is retained on the stationary phase to a certain extent, allowing for its separation from more polar and less polar compounds in the extract. The separated andrographolide is then detected by a UV detector, typically at a wavelength between 205 nm and 228 nm, and the amount is quantified by comparing its peak area to that of a known concentration of a reference standard.

Experimental Protocols

Standard Preparation

-

Stock Solution: Accurately weigh 10 mg of andrographolide reference standard and dissolve it in 10 mL of HPLC-grade methanol or acetonitrile (B52724) to obtain a stock solution of 1 mg/mL. Sonicate the solution for 10 minutes to ensure complete dissolution.

-

Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 200 µg/mL. A typical calibration curve may include concentrations of 1, 5, 10, 25, 50, 100, and 200 µg/mL.

-

Filtration: Filter all standard solutions through a 0.22 µm syringe filter before injection into the HPLC system.

Sample Preparation (Plant Extract)

-

Extraction:

-

Soxhlet Extraction: Extract 450 g of air-dried, powdered plant material with methanol in a Soxhlet apparatus for 12 hours.

-

Ultrasonic Extraction: Accurately weigh 25 mg of finely powdered plant sample into a volumetric flask and add 50 mL of methanol. Sonicate for 20-30 minutes at a controlled temperature (e.g., 60°C).

-

-

Purification (if necessary): The crude extract can be further purified by partitioning with solvents of increasing polarity (e.g., petroleum ether, hexane, benzene) to remove interfering substances.

-

Final Sample Solution: Dissolve a known amount of the dried extract in the mobile phase to a suitable concentration. For instance, dissolve 10 mg of the dried extract in 5 mL of 50% methanol.

-

Filtration: Centrifuge the sample solution and filter the supernatant through a 0.22 µm syringe filter prior to HPLC analysis.

HPLC Instrumentation and Conditions

Several HPLC methods have been successfully employed for andrographolide quantification. The following tables summarize common chromatographic conditions.

Table 1: HPLC Systems for Andrographolide Quantification

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Column | C18 (150 x 4.6 mm, 5 µm) | C8 (250 x 4.6 mm, 5 µm) | Poroshell 120 EC-C18 (50 x 3.0 mm, 2.7 µm) | Zorbax C18 (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol:Water (55:45, v/v) | Acetonitrile:Methanol (1:1) and 0.1% Orthophosphoric acid (Gradient) | Methanol:Water (53:47, v/v) | Methanol:Water (50:50, v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.7 mL/min | 1.0 mL/min |

| Detection Wavelength | 205 nm | Photodiode Array (PDA) | 223 nm | 224 nm |

| Injection Volume | 10 µL | Not Specified | 20 µL | Not Specified |

| Column Temperature | Ambient | Not Specified | 25°C | Not Specified |

Method Validation

To ensure the reliability of the analytical data, the HPLC method must be validated according to ICH guidelines. Key validation parameters are summarized below.

Table 2: Method Validation Parameters for Andrographolide Quantification

| Parameter | Typical Range/Value |

| Linearity (r²) | > 0.999 |

| Concentration Range | 1 - 200 µg/mL |

| Accuracy (% Recovery) | 89.6% - 113.2% |

| Precision (%RSD) | < 2% |

| Limit of Detection (LOD) | 0.0014 - 4.65 µg/mL |

| Limit of Quantification (LOQ) | 0.0040 - 14.11 µg/mL |

Data Presentation

The quantification of andrographolide in a plant extract is calculated using the linear regression equation obtained from the calibration curve of the standard.

Equation: y = mx + c

Where:

-

y is the peak area of the analyte

-

m is the slope of the calibration curve

-

x is the concentration of the analyte

-

c is the y-intercept

The concentration of andrographolide in the plant extract can be determined by substituting the peak area of the sample into the equation and solving for x. The final content is typically expressed as a percentage of the dry weight of the extract. For example, one study found the andrographolide content in an A. paniculata extract to be 14.4686%.

Visualizations

Caption: Experimental workflow for the quantification of andrographolide by HPLC.

Conclusion

The HPLC methods described provide a reliable and accurate means for the quantification of andrographolide in plant extracts. The selection of a specific method will depend on the available instrumentation and the specific requirements of the analysis. Proper method validation is essential to ensure the quality and consistency of the results, which is of paramount importance in the fields of herbal medicine research and pharmaceutical development.

References

Application Notes: In Vitro Assays for Andrographolide Anticancer Activity

References

- 1. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Andrographolide Exhibits Anticancer Activity against Breast Cancer Cells (MCF-7 and MDA-MB-231 Cells) through Suppressing Cell Proliferation and Inducing Cell Apoptosis via Inactivation of ER-α Receptor and PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Andrographolide in Animal Models of Inflammatory Diseases: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographolide (B1667393), a labdane (B1241275) diterpenoid derived from the plant Andrographis paniculata, has garnered significant scientific interest for its potent anti-inflammatory properties.[1][2][3] This natural compound has been extensively studied in various preclinical animal models of inflammatory diseases, demonstrating its therapeutic potential by modulating key signaling pathways involved in the inflammatory cascade.[4][5] These application notes provide a comprehensive overview of the use of andrographolide in animal models of rheumatoid arthritis, inflammatory bowel disease, asthma, and neuroinflammation. Detailed protocols for inducing these models and administering andrographolide are provided to facilitate further research and drug development.

Mechanism of Action: Targeting Inflammatory Signaling Pathways